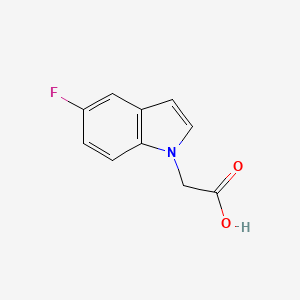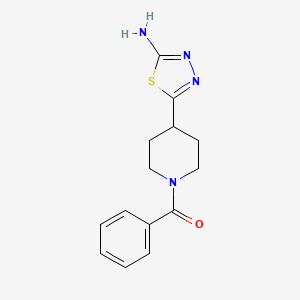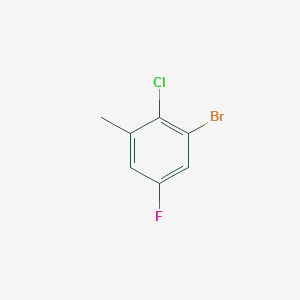
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene
概要
説明
The compound “1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene” is likely an organic compound that contains bromine, chlorine, and a nitro group attached to benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with bromophenoxy, chloro, and nitro substituents . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including further electrophilic aromatic substitution reactions . The presence of electron-withdrawing nitro and halogen groups could make the benzene ring less reactive towards electrophilic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the positions of the substituents on the benzene ring .科学的研究の応用
Synthesis and Intermediate Roles
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is a chemical compound primarily utilized in the synthesis of other complex molecules. It often serves as an intermediate in various chemical reactions. For instance, Zhai Guang-xin (2006) describes the synthesis of a related compound, 1-(2-Bromoethoxy)-4-nitrobenzene, which is an intermediate in the production of dofetilide, a medication used for treating arrhythmia. This synthesis involves the Williamson Reaction, indicating the potential utility of this compound in similar processes (Zhai Guang-xin, 2006).
Reaction Mechanisms and Catalysis
In chemical research, the study of reaction mechanisms involving compounds like this compound is critical. For example, Elumalai et al. (2016) developed an efficient method for Suzuki cross-coupling of highly substituted and congested 1-chloro-2-nitrobenzene with phenylboronic acid. This highlights the relevance of studying such compounds in understanding complex chemical reactions and developing new catalysis methods (Elumalai et al., 2016).
Environmental Impact and Degradation
Research has also focused on the environmental impact and degradation pathways of similar compounds. Evans and Dellinger (2003) investigated the mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol, a structurally related compound. Their study provides insights into how brominated hydrocarbons, similar in structure to this compound, behave under thermal degradation conditions, which is essential for understanding their environmental impact (Evans & Dellinger, 2003).
Electrochemical Studies
The compound's behavior in electrochemical environments is another area of interest. Silvester et al. (2006) conducted studies on the reduction of nitrobenzene and 4-nitrophenol, which are structurally related to this compound. Such studies are vital for understanding the electrochemical properties of nitro aromatic ethers and their derivatives (Silvester et al., 2006).
Biodegradation
The biodegradation of nitroaromatic compounds, closely related to this compound, is also a significant area of study. Shah (2014) explored the microbial degradation of 1-chloro-4-nitrobenzene by a Pseudomonas acidovorans strain. Such studies contribute to understanding the environmental fate of similar compounds and their potential bioremediation (Shah, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromophenoxy)-2-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIOIIBATZQKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)
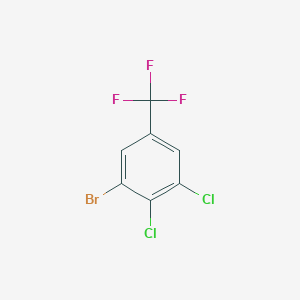
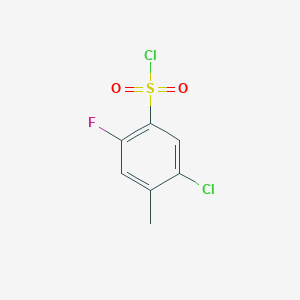


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)
